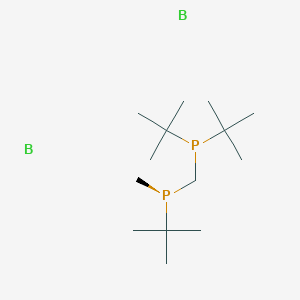

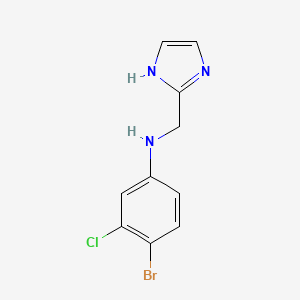

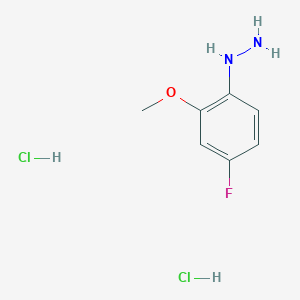

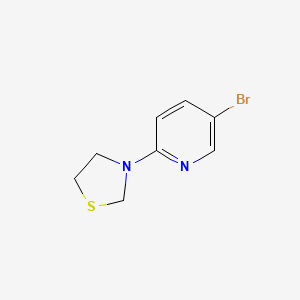

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances. Imidazoles are key components in functional molecules used across various applications. The regiocontrolled synthesis of substituted imidazoles has been a focus, emphasizing the bonds formed during imidazole formation. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline consists of an imidazole ring with bromine and chlorine substituents. The compound crystallizes in the monoclinic space group P2₁/c . The chemical structure is as follows:

Chemical Reactions Analysis

While specific reactions involving this compound may vary, imidazoles are versatile and participate in various synthetic pathways. For instance, N-methylimidazole serves as a catalyst for aza-Michael reactions, leading to N-heterocyclic derivatives .

Aplicaciones Científicas De Investigación

-

Synthesis of Anilines

- Anilines are a class of compounds to which “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline” belongs .

- They are used in a wide range of chemical reactions, including the synthesis of pharmaceuticals and dyes .

- The methods of application often involve nucleophilic substitution reactions, among others .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

-

3-(Bromoacetyl)coumarins

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 3-(bromoacetyl)coumarins are another class of brominated compounds with a wide range of applications .

- They are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- The methods of application involve various synthetic routes, including reactions with thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and other heterocyclic systems .

- The outcomes of these reactions include the synthesis of various bioactive compounds and potential drug candidates .

-

4-Bromoaniline

- 4-Bromoaniline, a compound similar to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, is used as a starting material for the preparation of Sharpless asymmetric ligands for dihydroxylation of alkenes .

- The methods of application involve various synthetic routes, often involving palladium-catalyzed reactions .

- The outcomes of these reactions include the synthesis of various ligands used in asymmetric synthesis .

-

Synthesis of 4-Bromoaniline

- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .

- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

-

Synthesis of 4-bromo-4’chloro benzylidene aniline

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .

- It is a third order non linear optical material .

- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .

-

Synthesis of 4-Bromoaniline

- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .

- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

-

Synthesis of 4-bromo-4’chloro benzylidene aniline

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .

- It is a third order non linear optical material .

- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .

Propiedades

IUPAC Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEFKJIXZSFBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

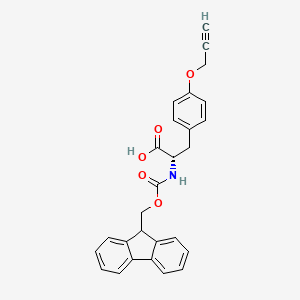

![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)

![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)

![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)